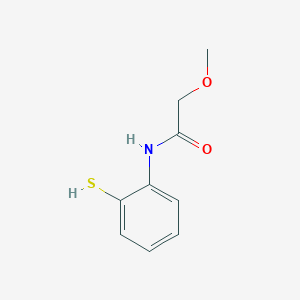
2-methoxy-N-(2-sulfanylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(2-sulfanylphenyl)acetamide, also known as MPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPA belongs to the class of thioamide compounds and possesses unique properties that make it an attractive candidate for scientific investigation.
作用机制
The mechanism of action of 2-methoxy-N-(2-sulfanylphenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, 2-methoxy-N-(2-sulfanylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory, analgesic, and antitumor properties. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. 2-methoxy-N-(2-sulfanylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
One of the major advantages of using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments is its ease of synthesis. 2-methoxy-N-(2-sulfanylphenyl)acetamide can be synthesized in a few steps with high yield, making it a cost-effective option for researchers. Another advantage of using 2-methoxy-N-(2-sulfanylphenyl)acetamide is its unique properties, which make it an attractive candidate for investigation in various fields of research.
One of the limitations of using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments is the lack of understanding of its mechanism of action. The exact mechanism by which 2-methoxy-N-(2-sulfanylphenyl)acetamide exerts its effects is not fully understood, which makes it difficult to design experiments that specifically target its effects. Another limitation of using 2-methoxy-N-(2-sulfanylphenyl)acetamide is its potential toxicity. While 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory, analgesic, and antitumor properties, it is important to consider its potential toxicity when designing experiments.
未来方向
There are several future directions for research on 2-methoxy-N-(2-sulfanylphenyl)acetamide. One area of research is the development of new drugs based on the structure of 2-methoxy-N-(2-sulfanylphenyl)acetamide. 2-methoxy-N-(2-sulfanylphenyl)acetamide possesses unique properties that make it an attractive candidate for the development of new drugs for the treatment of pain, inflammation, and cancer.
Another area of research is the investigation of the mechanism of action of 2-methoxy-N-(2-sulfanylphenyl)acetamide. Understanding the exact mechanism by which 2-methoxy-N-(2-sulfanylphenyl)acetamide exerts its effects could lead to the development of more targeted drugs that specifically target its effects.
Finally, future research could focus on the potential applications of 2-methoxy-N-(2-sulfanylphenyl)acetamide in other fields of research, such as neuroscience and immunology. 2-methoxy-N-(2-sulfanylphenyl)acetamide has already shown promise in the fields of medicinal chemistry and cancer research, and it is possible that it could have applications in other areas of research as well.
Conclusion:
In conclusion, 2-methoxy-N-(2-sulfanylphenyl)acetamide, or 2-methoxy-N-(2-sulfanylphenyl)acetamide, is a chemical compound that possesses unique properties that make it an attractive candidate for scientific investigation. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry and cancer research. While there are limitations to using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments, its unique properties make it a promising candidate for future research.
合成方法
The synthesis of 2-methoxy-N-(2-sulfanylphenyl)acetamide involves the reaction of 2-bromoanisole and thiourea in the presence of a base such as potassium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-methoxy-N-(2-sulfanylphenyl)acetamide. The synthesis of 2-methoxy-N-(2-sulfanylphenyl)acetamide is relatively simple and can be achieved in a few steps with high yield.
科学研究应用
2-methoxy-N-(2-sulfanylphenyl)acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 2-methoxy-N-(2-sulfanylphenyl)acetamide is in the field of medicinal chemistry. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
2-methoxy-N-(2-sulfanylphenyl)acetamide has also been studied for its potential use in the field of cancer research. It has been shown to possess significant antitumor properties, making it a potential candidate for the development of new anticancer drugs. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
2-methoxy-N-(2-sulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-6-9(11)10-7-4-2-3-5-8(7)13/h2-5,13H,6H2,1H3,(H,10,11) |
InChI 键 |
GHJXDZLTZIQMTA-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=CC=C1S |
规范 SMILES |
COCC(=O)NC1=CC=CC=C1S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




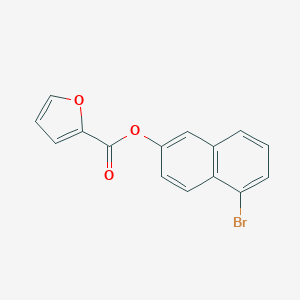
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)

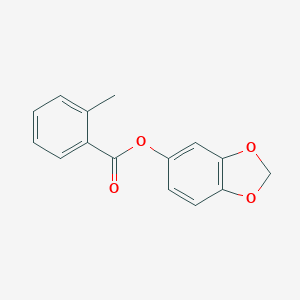

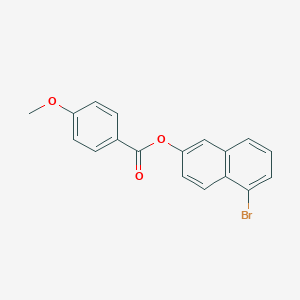
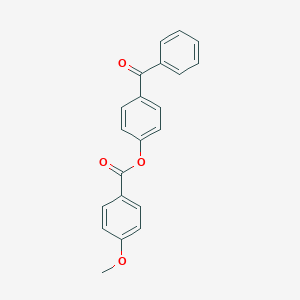

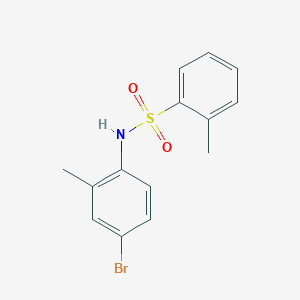

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)